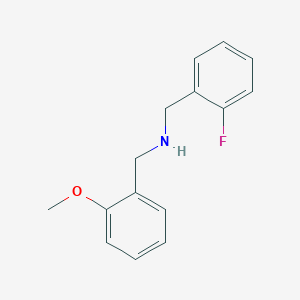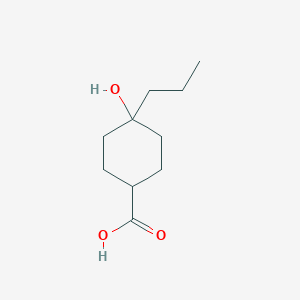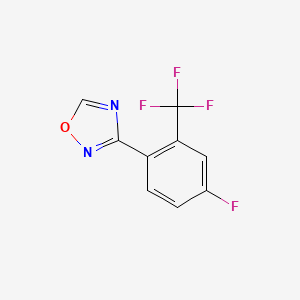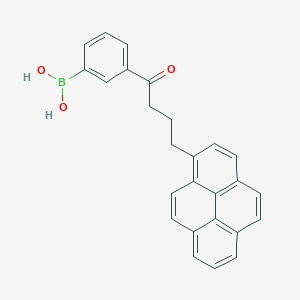
1-((4-Fluorophenoxy)methyl)cyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((4-Fluorophenoxy)methyl)cyclohexan-1-ol is an organic compound that features a cyclohexane ring substituted with a hydroxyl group and a 4-fluorophenoxy methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4-Fluorophenoxy)methyl)cyclohexan-1-ol typically involves the reaction of 4-fluorophenol with cyclohexanone in the presence of a base to form the intermediate 4-fluorophenoxy cyclohexanone. This intermediate is then reduced using a suitable reducing agent, such as sodium borohydride, to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
1-((4-Fluorophenoxy)methyl)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to form cyclohexane derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium iodide (NaI) in acetone.
Major Products Formed
Oxidation: Formation of 1-((4-Fluorophenoxy)methyl)cyclohexanone.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of various substituted cyclohexanols depending on the nucleophile used.
Scientific Research Applications
1-((4-Fluorophenoxy)methyl)cyclohexan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-((4-Fluorophenoxy)methyl)cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom can enhance the compound’s binding affinity to certain receptors or enzymes, leading to its biological effects. The hydroxyl group allows for hydrogen bonding interactions, which can influence the compound’s activity and selectivity.
Comparison with Similar Compounds
Similar Compounds
1-Phenylcyclohexanol: Similar structure but lacks the fluorine atom, resulting in different chemical and biological properties.
4-Fluorophenylcyclohexanol: Similar structure but with the fluorine atom directly attached to the phenyl ring, leading to variations in reactivity and applications.
Cyclohexanol: Basic structure without any substituents, used as a starting material for various chemical syntheses.
Uniqueness
1-((4-Fluorophenoxy)methyl)cyclohexan-1-ol is unique due to the presence of both the fluorine atom and the phenoxy methyl group. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C13H17FO2 |
|---|---|
Molecular Weight |
224.27 g/mol |
IUPAC Name |
1-[(4-fluorophenoxy)methyl]cyclohexan-1-ol |
InChI |
InChI=1S/C13H17FO2/c14-11-4-6-12(7-5-11)16-10-13(15)8-2-1-3-9-13/h4-7,15H,1-3,8-10H2 |
InChI Key |
UOVLZICOYGSNNO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(COC2=CC=C(C=C2)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


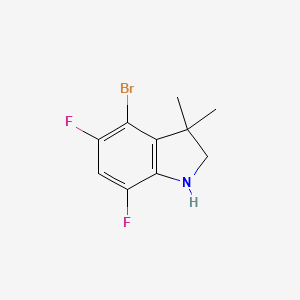
![Benzenesulfonylfluoride, 4-[(2-chloro-4-nitrophenoxy)methyl]-](/img/structure/B13345540.png)
![tert-Butyl 3a,6a-difluorohexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B13345553.png)


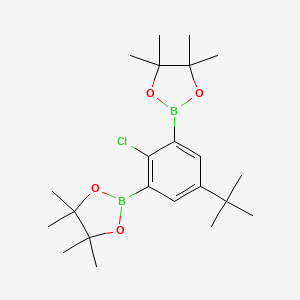
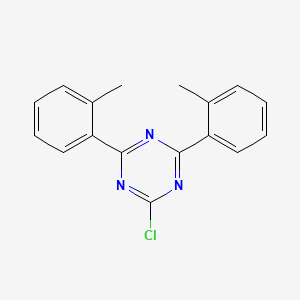

![Ethane, 1-methylthio-2-[(2-chloroethyl)thio]-](/img/structure/B13345582.png)
